9-Acetoxy-1,4-anthraquinone
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Overview
Description
9-Acetoxy-1,4-anthraquinone: is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as medicine, chemistry, and industry. Anthraquinones are a class of naturally occurring organic compounds that have been used for centuries in traditional medicine and as dyes. The acetoxy group at the 9th position of the anthraquinone structure enhances its chemical properties, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetoxy-1,4-anthraquinone typically involves the acetylation of 1,4-anthraquinone. This can be achieved through the reaction of 1,4-anthraquinone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 9-Acetoxy-1,4-anthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
Chemistry: 9-Acetoxy-1,4-anthraquinone is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of new materials with specific properties .
Biology: In biological research, it is used to study the mechanisms of enzyme inhibition and protein interactions. Its derivatives have shown potential as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis .
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, including cancer and inflammatory conditions. They exhibit antioxidant and anti-inflammatory properties,
Properties
CAS No. |
84612-44-2 |
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Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(1,4-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H10O4/c1-9(17)20-16-11-5-3-2-4-10(11)8-12-13(18)6-7-14(19)15(12)16/h2-8H,1H3 |
InChI Key |
PPAISFBPBYJCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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